molecular formula C16H36N2 B12682705 N,N'-Bis(2-heptyl)-ethylenediamine CAS No. 97019-79-9

N,N'-Bis(2-heptyl)-ethylenediamine

Cat. No.: B12682705
CAS No.: 97019-79-9
M. Wt: 256.47 g/mol
InChI Key: NLEJUTVEZBSYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(2-heptyl)-ethylenediamine is a symmetrical ethylenediamine derivative featuring two 2-heptyl substituents on the nitrogen atoms of the ethylenediamine backbone. These compounds are characterized by their ability to act as ligands, host molecules, or bioactive agents, depending on their substituents. The 2-heptyl groups likely confer enhanced hydrophobicity compared to shorter alkyl chains (e.g., hexyl or propyl), influencing solubility, molecular recognition, and interaction with biological targets .

Properties

CAS No.

97019-79-9

Molecular Formula

C16H36N2

Molecular Weight

256.47 g/mol

IUPAC Name

N,N'-di(heptan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C16H36N2/c1-5-7-9-11-15(3)17-13-14-18-16(4)12-10-8-6-2/h15-18H,5-14H2,1-4H3

InChI Key

NLEJUTVEZBSYNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNC(C)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-heptyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-heptyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(2-heptyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-heptyl)-ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Chemistry: N,N’-Bis(2-heptyl)-ethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.

Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their interactions with biological targets.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, N,N’-Bis(2-heptyl)-ethylenediamine is used as a surfactant and emulsifier in the formulation of various products, including detergents, cosmetics, and lubricants.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-heptyl)-ethylenediamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, the compound can interact with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Bis(salicylidene)ethylenediamine

  • Structure : Features salicylaldehyde-derived imine groups instead of alkyl chains.
  • Applications :
    • Metal Ion Extraction : Exhibits >94% efficiency in recovering Pd²⁺, Ag⁺, Pt²⁺, and Au³⁺ from aqueous solutions but lacks selectivity in polymetallic systems .
    • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Fe²⁺, Pd²⁺), used in catalysis and material science .
  • Comparison : Unlike the hydrophobic 2-heptyl derivative, this compound’s aromatic and polar imine groups enhance metal-binding affinity but reduce lipid solubility, limiting its utility in biological systems.
Table 1: Metal Extraction Efficiency of Ethylenediamine Derivatives
Compound Efficiency (Noble Metals) Selectivity Key Application
N,N'-Bis(salicylidene)ethylenediamine >94% Low Solvent extraction
N,N'-Bis(2-heptyl)-ethylenediamine* Not reported Hypothetical: Membrane transport

*Predicted based on alkyl chain effects.

N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives

  • Structure : Contains hydroxybenzyl substituents with halogen modifications (e.g., 5-bromo, 5-chloro).
  • Biological Activity: Cytotoxicity: Compounds 7 and 8 (dihydrochloride salts) exhibit concentration-dependent cytotoxicity in A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) cancer cell lines. Antimicrobial Activity: Derivatives with halogenated hydroxybenzyl groups show efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Comparison : The 2-heptyl derivative’s lack of polar groups (e.g., -OH, halogens) may reduce bioactivity but improve membrane permeability due to higher hydrophobicity.

N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine

  • Structure : Methoxy-substituted benzylidene groups form a Schiff base.
  • Properties :
    • Synthesis : Yield of 36.08% with a melting point of 164.8–166.2°C .
    • Antibacterial Activity : Demonstrates moderate activity against Gram-positive bacteria .

Host-Guest Systems (e.g., N,N'-Bis(9-phenyl-9-xanthenyl)ethylenediamine)

  • Structure : Bulky xanthenyl or thioxanthenyl groups enable selective inclusion of aromatic guests (e.g., xylenes, pyridines) .
  • Applications :
    • Molecular Recognition : Selectivity for pyridine derivatives in crystallization experiments .
    • Thermal Stability : Host-guest complexes exhibit defined melting points and stability up to 200°C .
  • Comparison: The 2-heptyl derivative’s linear alkyl chains lack the steric bulk needed for selective guest inclusion but may facilitate interactions with nonpolar substrates.

N,N'-Bis(2-aminobenzal)ethylenediamine

  • Safety Profile : Classified as a skin/eye irritant (Category 2/2A). Requires PPE during handling .
  • Comparison : The 2-heptyl analog’s safety data are unreported, but longer alkyl chains could reduce volatility and dermal exposure risks compared to aromatic amines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.